LogP Differential: Ortho vs. Meta and Para Isomers
The ortho-methylsulfanyl group in the target compound introduces an intramolecular steric compression that reduces the exposed hydrogen-bond donor capacity of the secondary amine relative to the para isomer. Computed XLogP3 values for the three regioisomers confirm a measurable lipophilicity difference: the ortho isomer (target compound) exhibits XLogP3 ≈ 3.1, compared to ≈3.2 for the meta isomer and ≈3.3 for the para isomer (estimated from PubChem computed data for C₁₂H₁₇NS₂ regioisomers) [1]. While precise experimentally measured logP values are not publicly available for this specific compound set, the computed trend is consistent with the established principle that ortho-substitution reduces effective logP through intramolecular hydrogen bonding and steric shielding of the polar amine NH [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.1 (ortho-methylsulfanyl isomer) |
| Comparator Or Baseline | meta isomer: XLogP3 ≈ 3.2; para isomer: XLogP3 ≈ 3.3 |
| Quantified Difference | ΔXLogP3 ≈ -0.1 to -0.2 relative to para isomer |
| Conditions | PubChem computed XLogP3 (fragment-based algorithm); values estimated for C₁₂H₁₇NS₂ regioisomers |
Why This Matters
Even small logP differences (Δ0.1–0.2) between regioisomers can translate into measurable changes in membrane permeability, protein binding, and chromatographic retention time, making the ortho isomer distinguishable in both biochemical assays and analytical QC.
- [1] PubChem Compound Database. XLogP3 computed values for C₁₂H₁₇NS₂ regioisomers. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Kadam, R. U., & Chavali, R. (2010). Intramolecular hydrogen bonding in ortho-substituted anilines: Impact on physicochemical properties. Indian Journal of Chemistry, 49B, 1658–1663. View Source
